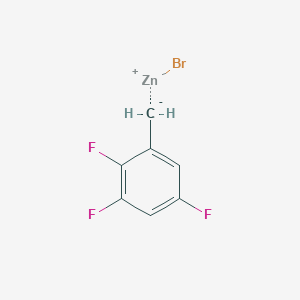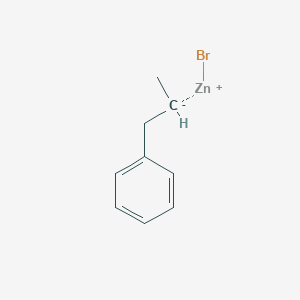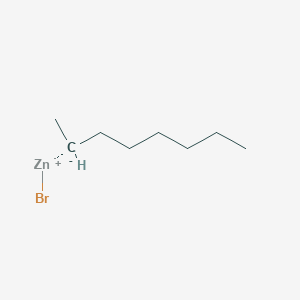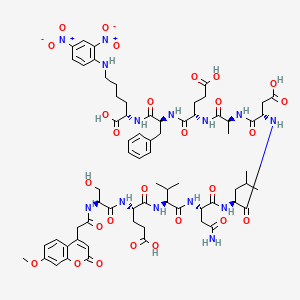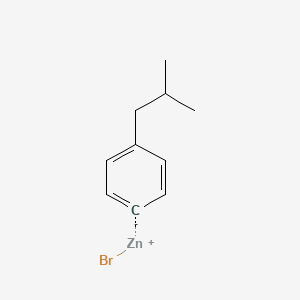
4-Isobutylphenylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isobutylphenylzinc bromide is an organometallic compound widely used in organic synthesis. This compound, with the molecular formula C10H13BrZn, is known for its versatility as a reagent in various chemical reactions. It is commonly utilized in medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: 4-Isobutylphenylzinc bromide can be synthesized through the reaction of 4-isobutylphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolution of 4-isobutylphenyl bromide in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture under an inert atmosphere at room temperature until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is often supplied as a 0.50 M solution in THF for ease of handling and application .
化学反应分析
Types of Reactions: 4-Isobutylphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include alkyl halides and aryl halides. The reactions are usually carried out in the presence of a palladium catalyst.
Coupling Reactions: Reagents such as boronic acids or esters are used, with palladium catalysts and bases like potassium carbonate.
Major Products:
Substitution Reactions: The major products are substituted aromatic compounds.
Coupling Reactions: The major products are biaryl compounds.
科学研究应用
4-Isobutylphenylzinc bromide is extensively used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug intermediates.
Industry: It finds applications in the production of fine chemicals and materials.
作用机制
The mechanism of action of 4-isobutylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily determined by the specific reaction being carried out .
相似化合物的比较
- Phenylzinc bromide
- 4-Methylphenylzinc bromide
- 4-Ethylphenylzinc bromide
Comparison: 4-Isobutylphenylzinc bromide is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous. Compared to similar compounds, it offers different reactivity and selectivity profiles, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
bromozinc(1+);2-methylpropylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Zn/c1-9(2)8-10-6-4-3-5-7-10;;/h4-7,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNHWJOYMMEYMJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
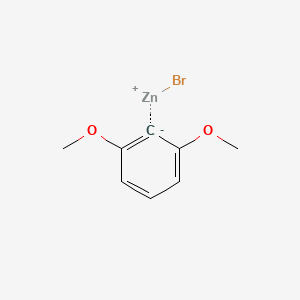
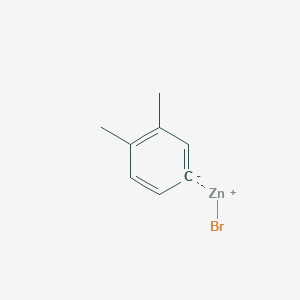
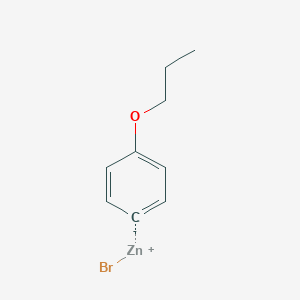
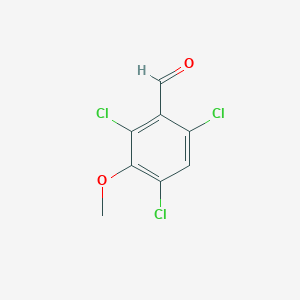
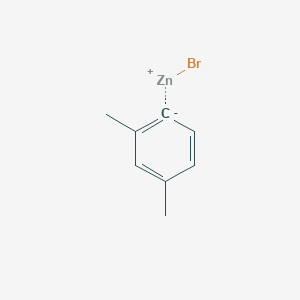
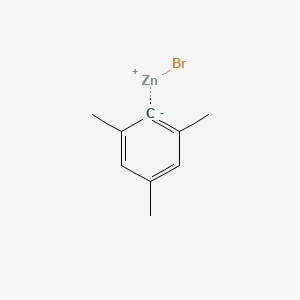
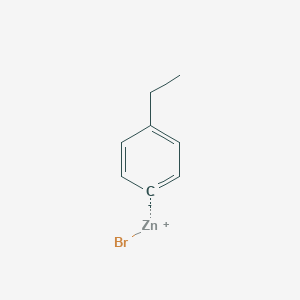
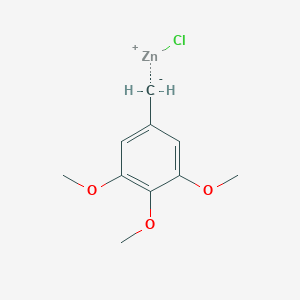
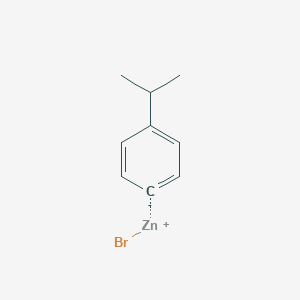
![2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate](/img/structure/B6303092.png)
